molecular formula C15H16O2 B024225 2-(4-(Benzyloxy)phenyl)ethanol CAS No. 61439-59-6

2-(4-(Benzyloxy)phenyl)ethanol

Cat. No. B024225
CAS RN: 61439-59-6
M. Wt: 228.29 g/mol
InChI Key: JCUJAHLWCDISCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-(4-(Benzyloxy)phenyl)ethanol can be synthesized through various methods, including Knoevenagel condensation reactions and catalytic processes. For instance, the synthesis of similar compounds like 1-phenyl-2-(2-pyridyl)ethanol was achieved through Knoevenagel condensation without catalyst or solvent (Percino et al., 2015). Additionally, gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols has been used for synthesizing related compounds (Zhang & Widenhoefer, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-(Benzyloxy)phenyl)ethanol has been characterized using techniques like IR, NMR, and X-ray crystallography. For instance, 1-phenyl-2-(2-pyridyl)ethanol's structure was elucidated using these methods, showing crystallization in a monoclinic system with hydrogen bonds forming part of its structure (Percino et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-(Benzyloxy)phenyl)ethanol or its analogs often involve transformations like condensation, hydroalkoxylation, and cyclization. These reactions can lead to the formation of various intermediate products and final compounds with diverse properties (Zhang & Widenhoefer, 2008).

Physical Properties Analysis

The physical properties of such compounds can be determined by various analytical techniques. For instance, the crystal structure of related compounds gives insights into their solid-state properties, like crystallization systems and intermolecular interactions (Percino et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be influenced by factors such as molecular structure and the presence of functional groups. The study of related compounds has shown the importance of factors like hydrogen bonding in determining these properties (Percino et al., 2015).

Scientific Research Applications

  • Xiao, J. (2005) synthesized 4-(2-Benzyloxyethoxycarbonyl)-2-oxetanone from L-aspartic acid, showcasing a novel monomer for various applications (Xiao, 2005).

  • Percino, M., & Chapela, V. (2000) isolated an unexpected intermediate, 1-phenyl-2-(4-pyridyl)ethanol, from a condensation reaction, indicating its potential for crystallization and structural analysis (Percino & Chapela, 2000).

  • Ghodbane, A., et al. (2012) found that 2-phenyl-benzoxazole derivatives form highly fluorescent nanofibers and microcrystals, suggesting applications in aqueous and biological media (Ghodbane et al., 2012).

  • Holm, A., Harrit, N., & Toubro, N. H. (1976) demonstrated that the photolysis of 4-phenyl-1,3,2-oxathiazolylio-5-oxide in ethanol leads to benzonitrile and ethyl phenylglyoxylate, with implications for photolytic intermediates (Holm, Harrit, & Toubro, 1976).

  • Xu, Q., et al. (2009) showed that enantioselective acylation with (R)-benzotetramisole can effectively resolve racemic 2,2,2-trifluoro-1-aryl ethanol, yielding enantiomerically pure products (Qing Xu et al., 2009).

  • Raskil’dina, G., et al. (2018) highlighted the potential of 1,2,4-butanetriol as a catalyst for synthesizing hydroxyalkyl-1,3-dioxacyclanes, with potential applications in organic synthesis and catalysis (Raskil’dina et al., 2018).

  • Zarandona, I., et al. (2020) developed chitosan films with β-cyclodextrin inclusion complex for controlled release of 2-phenyl ethanol, preserving its bioactive content (Zarandona et al., 2020).

  • Sharafi-kolkeshvandi, M., et al. (2016) presented a mild, regioselective electrochemical method for synthesizing 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, emphasizing the use of non-toxic reagents (Sharafi-kolkeshvandi et al., 2016).

  • Safaei‐Ghomi, J., et al. (2017) used hollow magnetic mesoporous Fe3O4@SiO2 NPs as a catalyst for synthesizing ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, showcasing their efficiency and reusability (Safaei‐Ghomi et al., 2017).

Safety And Hazards

According to the safety data sheet, 2-(4-(Benzyloxy)phenyl)ethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

Relevant Papers

Relevant papers related to 2-(4-(Benzyloxy)phenyl)ethanol can be found in various scientific databases. These papers may provide more detailed information about its synthesis, properties, and potential applications .

properties

IUPAC Name

2-(4-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUJAHLWCDISCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210382
Record name p-(Benzyloxy)phenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyloxyphenyl)ethanol

CAS RN

61439-59-6
Record name 4-(Phenylmethoxy)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61439-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Benzyloxy)phenethyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Benzyloxy)phenethyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(benzyloxy)phenethyl alcohol
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Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminum hydride (10.8 g, 285 mmoles) in Et2O (300 mL) was very carefully added a solution of methyl 4-(benzyloxy)phenylacetate (6, 72.8 g, 284 mmoles) in Et2O (200 mL) over 40 minutes. After an additional 30 minutes, ethyl acetate (200 mL) was added, followed by H2O (500 mL) and the mixture maintained at 0° C. The mixture was then allowed to separate into two phases. The aqueous phase was extracted with Et2O (2×500 mL). The combined extracts were dried over anhydrous Na2SO4 and evaporated to yield 1-benzyloxy-4-(2-hydroxyethyl)benzene as a white solid, (7, 64.5 g, mp=85° C.). NMR (CDCl3)δppm: 7.33(s, 4H); 6.97(q, 4H); 4.97(s, 2H); 3.67(t, 3H); 4.43(t, 3H); 4.27(s, 1H). (Scheme II, Step 2.)
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
72.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a flask equipped with a magnetic stirrer, reflux condenser and nitrogen inlet was added 13.8 grams of 2-(4-hydroxphenyl)ethanol, 14.5 grams of anhydrous potassium carbonate, 33.0 grams of tetrabutylammonium bromide, 12 mL of benzyl chloride and 200 mL of acetone. The reaction mixture was heated at reflux for 3 days, and then cooled to room temperature and filtered. The filtrate was concentrated in vacuo, diluted with 500 mL of dichloromethane, and washed with 2% aqueous sodium hydroxide and then with saturated brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting product was purified by chromatography on silica gel, eluting with dichloromethane, to yield 20.0 grams of the desired product as a white solid.
[Compound]
Name
2-(4-hydroxphenyl)ethanol
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
33 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-(2-hydroxy-ethyl)-phenol (50 g, 0.36 mol) in ethanol (400 ml) is added potassium carbonate (75 g, 0.54 mol, 1.5 eq) and benzyl bromide (47.2 ml, 0.39 mol, 1.1 eq), the reaction mixture is stirred at RT overnight. The reaction mixture is then filtered off through celite and concentrated under vacuum. 2-(4-Benzyloxy-phenyl)-ethanol is isolated after crystallization with diethyl ether.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
47.2 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

NaH (1.42 g of 60% in oil, 0.036 mol) was washed 2×5 ml hexane and then suspended in tetrahydrofuran (20 ml). 4-Hydroxyphenethyl alcohol (5.0 g, 0.036 mol) was added portionwise and the mixture stirred for 20 minutes to assure complete conversion to the sodium salt. Benzyl bromide (4.2 ml, 1 equivalent) was added and the resulting mixture refluxed for 4 hours, then poured into 50 ml H2O and extracted 3×50 ml ether. The organic layers were combined, extracted 2×20 ml 1N NaOH and then 2×20 ml H2O, dried (MgSO4), stripped, and the solid residue recrystallized from ethyl acetate and cyclohexane to yield title product 4.4 g.
Name
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Benzyloxy)phenyl)ethanol
Reactant of Route 2
2-(4-(Benzyloxy)phenyl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(4-(Benzyloxy)phenyl)ethanol
Reactant of Route 4
2-(4-(Benzyloxy)phenyl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(4-(Benzyloxy)phenyl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-(Benzyloxy)phenyl)ethanol

Citations

For This Compound
27
Citations
Y Guo, X Li, Y Zhao, Y Si, H Zhu… - Chemical and …, 2011 - jstage.jst.go.jp
Salidroside is a phenylpropanoid glycoside isolated from Rhodiola rosea L., a traditional Chinese medicinal plant, and has displayed a broad spectrum of pharmacological properties. …
Number of citations: 6 www.jstage.jst.go.jp
C Cativiela, JL Serrano… - The Journal of Organic …, 1995 - ACS Publications
General procedures for the synthesis of six series of 3-substituted pentane-2, 4-diones are described. The diones were used as intermediates in the preparation of pyrazoles, isoxazoles…
Number of citations: 125 pubs.acs.org
Z CAI, Q Liu, P LI, Z GUO… - Acta Pharmacologica …, 2006 - Wiley Online Library
Aim: To synthesize and study the anti‐diabetic activity of (RS)‐2‐ethoxy‐3‐{4‐[2‐(4‐trifluoromethanesulfonyloxy‐phenyl)‐ethoxy]‐phenyl}‐propionic acid (compound I). Methods: …
Number of citations: 9 onlinelibrary.wiley.com
C Bubert, LWL Woo, OB Sutcliffe… - ChemMedChem …, 2008 - Wiley Online Library
4‐(((4‐Cyanophenyl)(4H‐1,2,4‐triazol‐4‐yl)amino)methyl)phenyl sulfamate (6 a) was the first dual aromatase–sulfatase inhibitor (DASI) reported. Several series of its derivatives with …
DS Baev, ME Blokhin, VY Chirkova, SV Belenkaya… - Molecules, 2022 - mdpi.com
Although the incidence and mortality of SARS-CoV-2 infection has been declining during the pandemic, the problem related to designing novel antiviral drugs that could effectively resist …
Number of citations: 2 www.mdpi.com
WT Li, YH Chuang, JH Liao, JF Hsieh - Processes, 2020 - mdpi.com
We report on the synthesis of an active component, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB), from Rhodiola crenulata. Subsequent analysis revealed that HETB …
Number of citations: 1 www.mdpi.com
AP Tamiz, ER Whittemore, ZL Zhou… - Journal of medicinal …, 1998 - ACS Publications
A series of bis(phenylalkyl)amines, structural analogues of ifenprodil and nylidrin, were synthesized and tested for antagonism of N-methyl-d-aspartate (NMDA) receptors. Potency and …
Number of citations: 62 pubs.acs.org
JM Roldan-Pena, V Romero-Real, J Hicke… - European Journal of …, 2019 - Elsevier
Concerned by the devastating effects of Alzheimer's disease, and the lack of effective drugs, we have carried out the design of a series of tacrine-phenolic heterodimers in order to tackle …
Number of citations: 32 www.sciencedirect.com
GM Cinque, SH Szajnman, L Zhong… - Journal of medicinal …, 1998 - ACS Publications
Several drugs bearing the 4-phenoxyphenoxy skeleton and other closely related structures were designed, synthesized, and evaluated as antiproliferative agents against Trypanosoma …
Number of citations: 71 pubs.acs.org
C Moreno-Cinos, E Sassetti, IG Salado… - Journal of Medicinal …, 2018 - ACS Publications
Increased Gram-negative bacteria resistance to antibiotics is becoming a global problem, and new classes of antibiotics with novel mechanisms of action are required. The caseinolytic …
Number of citations: 24 pubs.acs.org

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